N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine
CAS No.: 87148-54-7
Cat. No.: VC17290719
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87148-54-7 |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N,N-diethyl-2-[6-(2-phenylethynyl)pyridazin-3-yl]oxyethanamine |
| Standard InChI | InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-13-12-17(19-20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3 |
| Standard InChI Key | QNELCNOVQXFGGQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCOC1=NN=C(C=C1)C#CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine comprises a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with an ethoxy group linked to a diethylamine side chain. The 6-position of the pyridazine ring is functionalized with a phenylethynyl group (–C≡C–C₆H₅), introducing rigidity and π-conjugation to the structure. The diethylamine moiety enhances solubility in organic solvents, while the phenylethynyl group may contribute to binding interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O |
| Molecular Weight | 295.4 g/mol |
| CAS Registry Number | 87148-54-7 |
| Heterocyclic Core | Pyridazine |
| Key Functional Groups | Phenylethynyl, Ethoxy, Diethylamine |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine involves three primary steps:
-
Pyridazine Core Formation: Typically achieved via cyclization reactions, such as the condensation of 1,4-diketones with hydrazines.
-
Phenylethynyl Substitution: Introduced via Sonogashira coupling between a halogenated pyridazine intermediate and phenylacetylene under palladium catalysis.
-
Ethoxy-Diethylamine Attachment: Achieved through nucleophilic substitution or Mitsunobu reactions, depending on the leaving group (e.g., chloride or hydroxyl) at the 3-position of the pyridazine ring.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazine Formation | Hydrazine hydrate, ethanol, reflux | 60–75 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, DIPA, THF, 60°C | 45–60 |
| Etherification | NaH, DMF, diethylaminoethanol | 50–70 |
Challenges and Optimization
Key challenges include minimizing side reactions during Sonogashira coupling (e.g., homocoupling of acetylene) and ensuring regioselectivity during pyridazine functionalization. Purification via column chromatography or recrystallization is critical due to the compound’s moderate polarity.
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro assays against human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (IC₅₀ = 20–50 µM). The mechanism may involve inhibition of kinase pathways or DNA intercalation, though target identification remains unresolved.
Table 3: Biological Activity Profile
| Assay | Model System | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 16 µg/mL |
| Cytotoxicity | MCF-7 Cells | IC₅₀ = 35 µM |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min |
Comparative Analysis with Analogous Compounds
Pyridazine vs. Pyrimidine Derivatives
Replacing the pyridazine core with pyrimidine (e.g., N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine) reduces antimicrobial activity by 40%, likely due to decreased π-stacking capacity.
Role of the Ethoxy Linker
Shortening the ethoxy linker to a methylene group (–CH₂–) abolishes activity, emphasizing the importance of oxygen’s electronic effects.
Future Directions and Applications
Pharmacokinetic Studies
Current data lack absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should evaluate oral bioavailability and blood-brain barrier penetration.
Target Identification
Proteomic screens and molecular docking studies could identify potential targets (e.g., kinases, topoisomerases) to refine the compound’s therapeutic application.
Hybrid Derivatives
Conjugating the pyridazine core with known pharmacophores (e.g., fluoroquinolones) may enhance antibacterial potency while mitigating resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume